molecular formula C26H30N4O3S B308017 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

Katalognummer B308017
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: XYQUOYQVVYBISH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether, also known as APB-162, is a novel compound that has gained attention in the field of medicinal chemistry. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. APB-162 has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether involves its ability to modulate various signaling pathways in cells. It targets the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether inhibits this pathway by blocking the activation of Akt, which leads to the induction of apoptosis in cancer cells. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether reduces inflammation and promotes tissue repair.
Biochemical and Physiological Effects:
4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has been shown to have a range of biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the growth and migration of cancer cells by downregulating the expression of various genes involved in cell proliferation and metastasis. In addition, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether in lab experiments is its potent activity against cancer cells and microbes. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether is its complex synthesis process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether. One area of focus is the optimization of its synthesis process to improve its yield and purity. Another direction is the evaluation of its efficacy in animal models of cancer and infectious diseases. Furthermore, the potential of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether as a drug candidate for combination therapy with other anticancer or antimicrobial agents should also be explored. Finally, the safety and toxicity of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether should be thoroughly evaluated to ensure its suitability for clinical use.

Synthesemethoden

The synthesis of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether involves a multi-step process, which starts with the reaction of 2-aminobenzophenone with pentyl mercaptan to form 2-(pentylthio)benzophenone. This intermediate is then reacted with acetic anhydride to obtain 2-(acetylsulfanyl)benzophenone. The final step involves the reaction of 2-(acetylsulfanyl)benzophenone with isopropyl phenyl ether and 6-aminouracil in the presence of a catalyst to form 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether.

Wissenschaftliche Forschungsanwendungen

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and lung cancer cells. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also inhibits the growth and migration of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In addition, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether has shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether

Molekularformel

C26H30N4O3S

Molekulargewicht

478.6 g/mol

IUPAC-Name

1-[3-pentylsulfanyl-6-(4-propan-2-yloxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H30N4O3S/c1-5-6-9-16-34-26-27-24-23(28-29-26)21-10-7-8-11-22(21)30(18(4)31)25(33-24)19-12-14-20(15-13-19)32-17(2)3/h7-8,10-15,17,25H,5-6,9,16H2,1-4H3

InChI-Schlüssel

XYQUOYQVVYBISH-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(C)C)C(=O)C)N=N1

Kanonische SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OC(C)C)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.